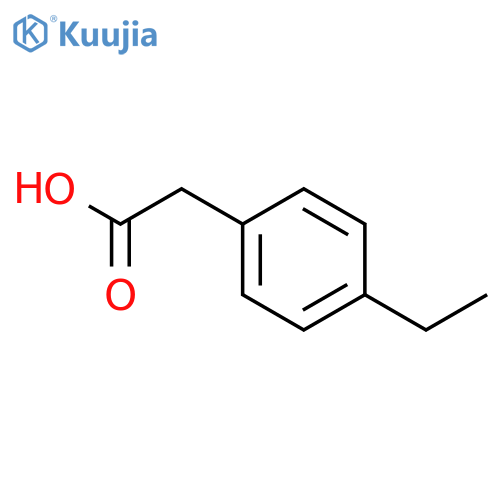Cas no 14387-10-1 (2-(4-Ethylphenyl)acetic acid)

2-(4-Ethylphenyl)acetic acid structure
商品名:2-(4-Ethylphenyl)acetic acid
2-(4-Ethylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (4-Ethylphenyl)acetic acid
- 4-ethylBenzeneacetic acid
- 4-ethyl-phenylacetic acid
- Benzeneacetic acid,4-ethyl-
- (4-ethylphenyl)acetic acid(SALTDATA: FREE)
- 2-(4-ethylphenyl)acetic acid
- 2-(4-ethylphenyl)ethanoic acid
- benzeneacetic acid, 4-ethyl-
- (4-Ethyl-phenyl)-acetic acid
- DTXSID30162564
- Essigsaure-[athyl-4-phenyl]-ester
- 14387-10-1
- SCHEMBL156207
- MFCD00605330
- 4-Ethylphenylacetic acid
- BB 0222337
- BS-3885
- CS-0446605
- FT-0683510
- 2-(4-Ethylphenyl)aceticacid
- Z274782844
- EN300-84769
- AKOS000295880
- STL195413
- G41285
- 2-(4-Ethylphenyl)acetic Acid; 4-Ethylphenylacetic Acid; p-Ethylphenylacetic Acid
- DA-20725
- ALBB-012187
- 2-(4-Ethylphenyl)acetic acid
-
- MDL: MFCD00605330
- インチ: InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
- InChIKey: QMBLXRHXCGJOGU-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(C=C1)CC(=O)O
計算された属性
- せいみつぶんしりょう: 164.08376
- どういたいしつりょう: 164.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.096
- ふってん: 289.2°Cat760mmHg
- フラッシュポイント: 186.4°C
- 屈折率: 1.539
- PSA: 37.3
2-(4-Ethylphenyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-3885-50MG |
(4-ethylphenyl)acetic acid |
14387-10-1 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| eNovation Chemicals LLC | K44363-1g |
2-(4-ethylphenyl)aceticacid |
14387-10-1 | 95% | 1g |
$338 | 2024-05-25 | |
| TRC | E925820-50mg |
(4-Ethylphenyl)acetic Acid |
14387-10-1 | 50mg |
$ 92.00 | 2023-09-07 | ||
| TRC | E925820-100mg |
(4-Ethylphenyl)acetic Acid |
14387-10-1 | 100mg |
$ 133.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | K44363-5g |
2-(4-ethylphenyl)aceticacid |
14387-10-1 | 95% | 5g |
$985 | 2024-05-25 | |
| Enamine | EN300-84769-0.5g |
2-(4-ethylphenyl)acetic acid |
14387-10-1 | 95% | 0.5g |
$210.0 | 2024-05-21 | |
| Enamine | EN300-84769-0.25g |
2-(4-ethylphenyl)acetic acid |
14387-10-1 | 95% | 0.25g |
$133.0 | 2024-05-21 | |
| Enamine | EN300-84769-10.0g |
2-(4-ethylphenyl)acetic acid |
14387-10-1 | 95% | 10.0g |
$1356.0 | 2024-05-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5789-1G |
2-(4-ethylphenyl)acetic acid |
14387-10-1 | 95% | 1g |
¥ 1,392.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5789-10G |
2-(4-ethylphenyl)acetic acid |
14387-10-1 | 95% | 10g |
¥ 6,322.00 | 2023-03-31 |
2-(4-Ethylphenyl)acetic acid 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
14387-10-1 (2-(4-Ethylphenyl)acetic acid) 関連製品
- 4476-28-2(4-Isopropylphenylacetic acid)
- 622-47-9(2-(p-tolyl)acetic acid)
- 7325-46-4(1,4-Phenylenediacetic acid)
- 4408-60-0(Mesitylacetic acid)
- 581-96-4(2-Naphthylacetic acid)
- 621-36-3(m-Tolylacetic acid)
- 644-36-0(o-Tolylacetic acid)
- 7500-53-0(2-[2-(carboxymethyl)phenyl]acetic acid)
- 30981-98-7(2-(2,3-Dimethylphenyl)acetic acid)
- 26114-12-5(4-N-PROPYLPHENYLACETIC ACID)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14387-10-1)2-(4-Ethylphenyl)acetic acid

清らかである:99%/99%/99%
はかる:1g/5g/25g
価格 ($):166.0/554.0/2442.0
atkchemica
(CAS:14387-10-1)2-(4-Ethylphenyl)acetic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ